molecular formula C21H26IN5O B14436293 1-Butanol, 1-((4,5-dihydro-1H-imidazol-2-yl)((2-(2-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide CAS No. 77587-89-4

1-Butanol, 1-((4,5-dihydro-1H-imidazol-2-yl)((2-(2-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide

Cat. No.: B14436293
CAS No.: 77587-89-4
M. Wt: 491.4 g/mol
InChI Key: MAIHJABRXLRRBN-UHFFFAOYSA-N
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Description

1-Butanol, 1-((4,5-dihydro-1H-imidazol-2-yl)((2-(2-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide is a complex organic compound that features a combination of butanol, imidazole, pyridine, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the imidazole ring, the attachment of the pyridine and indole groups, and the final iodination step. Typical reaction conditions may include:

    Formation of Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

    Attachment of Pyridine and Indole Groups: This step may involve nucleophilic substitution reactions where the pyridine and indole groups are introduced.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the butanol moiety, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the imidazole or pyridine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound may undergo substitution reactions, especially at the pyridine or indole rings, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield butanoic acid, while substitution reactions could introduce various functional groups onto the pyridine or indole rings.

Scientific Research Applications

This compound may have several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: May be investigated for its pharmacological properties, such as binding to specific receptors or enzymes.

    Industry: Could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butanol, 1-((4,5-dihydro-1H-imidazol-2-yl)methyl)amino-, monohydroiodide
  • 1-Butanol, 1-((2-(2-pyridinyl)-1H-indol-3-yl)methyl)amino-, monohydroiodide

Uniqueness

The uniqueness of 1-Butanol, 1-((4,5-dihydro-1H-imidazol-2-yl)((2-(2-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide lies in its complex structure, which combines multiple functional groups and heterocycles. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

77587-89-4

Molecular Formula

C21H26IN5O

Molecular Weight

491.4 g/mol

IUPAC Name

1-[4,5-dihydro-1H-imidazol-2-yl-[(2-pyridin-2-yl-1H-indol-3-yl)methyl]amino]butan-1-ol;hydroiodide

InChI

InChI=1S/C21H25N5O.HI/c1-2-7-19(27)26(21-23-12-13-24-21)14-16-15-8-3-4-9-17(15)25-20(16)18-10-5-6-11-22-18;/h3-6,8-11,19,25,27H,2,7,12-14H2,1H3,(H,23,24);1H

InChI Key

MAIHJABRXLRRBN-UHFFFAOYSA-N

Canonical SMILES

CCCC(N(CC1=C(NC2=CC=CC=C21)C3=CC=CC=N3)C4=NCCN4)O.I

Origin of Product

United States

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